molecular formula C9H11NO4S B2860554 Methyl 4-methyl-3-sulfamoylbenzoate CAS No. 90610-75-6

Methyl 4-methyl-3-sulfamoylbenzoate

Cat. No.: B2860554
CAS No.: 90610-75-6
M. Wt: 229.25
InChI Key: BHUQEODBPCQWEJ-UHFFFAOYSA-N
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Description

Contextualization within the Class of Sulfamoylbenzoate Esters

Methyl 4-methyl-3-sulfamoylbenzoate belongs to the sulfamoylbenzoate esters, a class of organic compounds characterized by a benzoate (B1203000) ester scaffold bearing a sulfamoyl (-SO₂NH₂) group. ontosight.ai These compounds are recognized for their diverse applications, particularly in medicinal chemistry and organic synthesis. ontosight.ai The sulfamoyl group is a key pharmacophore found in many biologically active molecules. ontosight.ai

The position of the sulfamoyl group and other substituents on the benzene (B151609) ring, as well as the nature of the ester group, can significantly influence the chemical and biological properties of these compounds. For instance, isomers such as methyl 2-sulfamoylbenzoate and methyl 4-sulfamoylbenzoate exhibit different reactivity and biological activity due to the varied placement of the sulfamoyl group. The broader class of sulfonamides, to which sulfamoylbenzoate esters belong, is well-known for its antimicrobial properties. ontosight.ai

Overview of Structural Features and Functional Groups

The molecular structure of this compound is defined by a benzene ring substituted with three key functional groups:

A methyl ester group (-COOCH₃) at position 1. This group influences the compound's solubility and reactivity, and it is a common feature in many pharmaceutical intermediates.

A methyl group (-CH₃) at position 4.

A sulfamoyl group (-SO₂NH₂) at position 3. This group is a crucial feature, as it is known to be a hydrogen bond donor and can interact with various biological targets. ontosight.ai The presence of this group is often associated with the biological activity of related compounds, such as the inhibition of enzymes like carbonic anhydrase.

Academic and Research Significance of Substituted Sulfamoylbenzoate Scaffolds

Substituted sulfamoylbenzoate scaffolds are of considerable interest in academic and industrial research, primarily due to their proven and potential biological activities. The sulfonamide moiety is a cornerstone in the design of various therapeutic agents. farmaciajournal.com

Key areas of research significance include:

Enzyme Inhibition : The sulfamoyl group can mimic the structure of para-aminobenzoic acid (PABA), enabling it to act as a competitive inhibitor of enzymes like dihydropteroate (B1496061) synthetase, which is vital for bacterial folic acid synthesis. ontosight.ai Furthermore, derivatives of sulfamoylbenzoic acid have been extensively studied as inhibitors of carbonic anhydrases (CAs), with some showing high affinity and selectivity for specific isoforms like CAIX, which is implicated in tumor growth. researchgate.net

Antimicrobial and Antifungal Activity : The sulfonamide functional group is historically significant for its antibacterial properties. ontosight.ai Research has also extended into the antifungal potential of compounds containing this scaffold. ontosight.ailookchem.com

Anti-inflammatory and Analgesic Properties : The sulfonamide group is a key feature in certain non-steroidal anti-inflammatory drugs (NSAIDs) and has been explored for its role in creating compounds with anti-inflammatory and analgesic effects. farmaciajournal.com

Herbicidal Activity : Certain complex sulfamoylbenzoate derivatives are used as commercial herbicides, highlighting the versatility of this chemical scaffold in agrochemical research. nih.gov

Synthetic Intermediates : These compounds serve as valuable building blocks in organic synthesis for the creation of more complex molecules with desired biological or material properties.

The research into various substituted sulfamoylbenzoates, such as methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, has led to the development of compounds with subnanomolar affinities for certain carbonic anhydrase isozymes, indicating their potential for therapeutic development. nih.gov

Scope and Objectives of Research on this compound

While extensive research has been conducted on the broader class of sulfamoylbenzoates, the specific compound this compound represents a more novel area of investigation. The primary objectives of research on this particular molecule would likely include:

Synthesis and Characterization : Developing efficient synthetic routes to produce high-purity this compound and thoroughly characterizing its physicochemical properties using techniques like NMR, IR spectroscopy, and mass spectrometry. ontosight.ai

Biological Screening : Investigating the potential biological activities of the compound, with a focus on areas where related sulfamoylbenzoates have shown promise, such as antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory activities. ontosight.ai

Structure-Activity Relationship (SAR) Studies : Comparing the biological activities of this compound with its isomers and other related derivatives to understand how the specific substitution pattern influences its efficacy and selectivity. researchgate.net This could provide valuable insights for the design of new and more potent compounds.

Intermediate for Novel Compounds : Exploring its use as a starting material or intermediate in the synthesis of more complex and potentially more active molecules for pharmaceutical or agrochemical applications. lookchem.com

The unique substitution pattern of this compound offers a new avenue for research within the well-established field of sulfamoylbenzoate chemistry, with the potential to uncover novel properties and applications.

Data Tables

Table 1: Physicochemical Properties of Methyl 3-methyl-4-sulfamoylbenzoate (Isomer)

PropertyValue
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Monoisotopic Mass 229.04088 Da
SMILES CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N
InChI InChI=1S/C9H11NO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13)
InChIKey JWKLJSNFTQZXAR-UHFFFAOYSA-N
Data sourced from PubChemLite for the isomeric compound Methyl 3-methyl-4-sulfamoylbenzoate. uni.lu

Table 2: Comparison of Related Sulfamoylbenzoate Esters

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Research Area
Methyl 4-sulfamoylbenzoate22808-73-7C₈H₉NO₄S215.23Antitumor agent, intermediate in organic synthesis.
Ethyl 2-sulfamoylbenzoate59777-72-9C₉H₁₁NO₄S229.25Carbonic anhydrase inhibition, pharmaceutical intermediate. ontosight.ailookchem.com
Methyl 4-chloro-3-sulfamoylbenzoateNot widely documentedC₈H₈ClNO₃S233.67Potential antimicrobial, antiviral, and anticancer properties. ontosight.ai
Methyl 3-sulfamoylbenzoate59777-67-2C₈H₉NO₄S215.23Carbonic anhydrase inhibitor, potential herbicide.
Methyl 4-fluoro-3-sulfamoylbenzoate85338-72-3C₈H₈FNO₄S233.22Chemical synthesis intermediate. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUQEODBPCQWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of Methyl 4 Methyl 3 Sulfamoylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of Methyl 4-methyl-3-sulfamoylbenzoate by mapping the chemical environments of its constituent atoms.

Proton NMR (¹H NMR) analysis provides specific information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton group. The aromatic region would show a complex pattern for the three protons on the benzene (B151609) ring. The methyl ester and the ring-substituted methyl groups would each appear as sharp singlets, and the sulfamoyl (-SO₂NH₂) protons would typically present as a broad singlet.

Based on data from analogous compounds like methyl 4-methylbenzoate and various sulfamoylbenzoate derivatives, the expected chemical shifts (δ) are tabulated below. rsc.orgchemicalbook.com

Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
-COOCH₃ ~3.9 Singlet 3H Methyl ester protons
Ar-CH₃ ~2.4 Singlet 3H Ring methyl protons
Ar-H ~7.5 - 8.5 Multiplet 3H Aromatic protons

Note: The exact shifts of aromatic protons are dependent on the solvent and the electronic effects of the substituents. The sulfamoyl proton signal can be broad and its position may vary or exchange with D₂O.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The spectrum is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the ring-attached methyl carbon. Data from related structures like propyl 3-sulfamoylbenzoate and methyl 4-methylbenzoate suggest the approximate chemical shifts. chemicalbook.com

Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment
-C =O ~165-167 Carbonyl carbon
Ar-C ~125-145 Aromatic carbons (6 signals)
-COOC H₃ ~52 Methyl ester carbon

Note: The specific shifts for the six aromatic carbons are influenced by the positions of the methyl, sulfamoyl, and methyl ester groups.

To further probe specific atomic environments, heteronuclear NMR techniques can be employed. For this compound, ¹⁵N NMR would be particularly informative for characterizing the sulfamoyl moiety. Although less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the -SO₂NH₂ group would confirm its presence and oxidation state. Two-dimensional correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the ¹⁵N nucleus with its attached protons, definitively assigning the -NH₂ signal in the ¹H NMR spectrum. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile and thermally stable compounds. rjstonline.com While the thermal stability of this compound would need to be considered, GC-MS analysis would provide a retention time characteristic of the compound and a mass spectrum corresponding to its fragmentation pattern under electron ionization (EI).

The expected EI fragmentation would likely involve the loss of the methyl ester group, the methoxy (B1213986) radical, and the sulfamoyl group.

Predicted Key Fragments in GC-MS Analysis of this compound

m/z Possible Fragment
229 [M]⁺ (Molecular Ion)
198 [M - OCH₃]⁺
170 [M - COOCH₃]⁺

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental composition with high confidence. For this compound (C₉H₁₁NO₄S), HRMS would confirm the molecular formula by matching the measured mass to the theoretical exact mass (229.0409 Da). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique that couples the separation power of liquid chromatography with the structural analysis of tandem mass spectrometry. nih.govleeder-analytical.comsciex.com In this method, the intact molecule is typically ionized using a soft ionization technique like electrospray ionization (ESI), forming a protonated molecular ion [M+H]⁺ or other adducts. This precursor ion is then selected and fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint. This technique is particularly useful for identifying metabolites of related compounds in complex biological samples. uni-saarland.de

HRMS Data for this compound (C₉H₁₁NO₄S)

Adduct Formula Calculated m/z
[M+H]⁺ C₉H₁₂NO₄S⁺ 230.04816
[M+Na]⁺ C₉H₁₁NNaO₄S⁺ 252.03010

Data derived from predicted values. uni.lu

The fragmentation pattern in MS/MS would provide confirmatory structural evidence, often involving the neutral loss of small molecules like water or the cleavage at the ester and sulfonamide bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. The presence of a carbonyl (C=O) group from the ester is identified by a strong absorption peak typically found in the range of 1700-1750 cm⁻¹. The sulfonamide group (SO₂NH₂) is confirmed by two distinct stretching vibrations for the S=O bonds, usually appearing between 1300 cm⁻¹ and 1150 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic ring and the methyl groups are observed, typically above and below 3000 cm⁻¹, respectively. spectroscopyonline.com The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the molecule, aiding in its definitive identification. msu.edudocbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Carbonyl (Ester) C=O Stretch 1700 - 1750
Sulfonamide S=O Asymmetric Stretch ~1300
Sulfonamide S=O Symmetric Stretch ~1150
Aromatic Ring C-H Stretch >3000
Methyl Group C-H Stretch <3000
Ester C-O Stretch 1320 - 1210
Sulfonamide N-H Stretch 3300 - 3400

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (uHPLC), are powerful techniques for determining the purity of this compound. phenomenex.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For sulfonamide derivatives, reversed-phase HPLC is commonly employed, often using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. researchgate.net

uHPLC, which utilizes smaller particle sizes (<2 µm) in the stationary phase and higher operating pressures, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. phenomenex.comchromatographyonline.com This allows for more accurate quantification of impurities and a more detailed purity profile of the compound. The retention time of this compound under specific HPLC or uHPLC conditions is a key parameter for its identification and quantification. In the development of related compounds, HPLC has been used to monitor reaction optimization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. sigmaaldrich.com A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. sigmaaldrich.comnih.gov The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progression towards completion. TLC is also a valuable tool for optimizing reaction conditions, such as temperature and catalyst concentration.

X-ray Diffraction for Solid-State Structural Analysis

Table 2: Example Crystal Data for a Related Sulfamoylbenzoate Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 9.1968 (16)
b (Å) 11.078 (2)
c (Å) 15.914 (3)
α (°) 75.894 (3)
β (°) 87.124 (3)
γ (°) 84.123 (3)
Volume (ų) 1563.7 (5)

Data for Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate. iucr.org

Application of Cheminformatics Platforms for Analytical Data Interpretation

Cheminformatics platforms play a crucial role in the management and interpretation of the large datasets generated by modern analytical techniques. mdpi.comresearchgate.net These software tools can integrate data from various sources, such as GC-MS, NMR, and HR-MS/MS, to facilitate the structural elucidation of novel compounds. mdpi.comdntb.gov.ua For instance, cheminformatics platforms can be used to predict fragmentation patterns in mass spectrometry, aiding in the confirmation of the structure of this compound and its derivatives. researchgate.net Furthermore, these platforms can assist in the analysis of complex mixtures by deconvoluting overlapping chromatographic peaks and identifying individual components. nih.gov In studies of related compounds, cheminformatics has been used to analyze docking results and to investigate structure-activity relationships. nih.govresearchgate.net

Computational and Theoretical Investigations of Methyl 4 Methyl 3 Sulfamoylbenzoate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-methyl-3-sulfamoylbenzoate, DFT studies are instrumental in predicting its geometry, stability, and reactivity. These calculations typically involve optimizing the molecular structure to its lowest energy state and then computing various electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. researchgate.net These include electronegativity (χ), chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω). A negative value for both HOMO and LUMO energies generally confirms the stability of the molecule. researchgate.net DFT calculations for analogous sulfonamide derivatives often utilize basis sets like 6-31G* or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Table 1: Representative Electronic Properties from DFT Calculations for a Sulfamoylbenzoate Derivative

ParameterSymbolFormulaTypical Calculated Value (a.u.)
Highest Occupied Molecular Orbital EnergyEHOMO--0.25 to -0.35
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.05 to -0.15
Energy GapΔEELUMO - EHOMO0.15 to 0.25
Electronegativityχ-(EHOMO + ELUMO)/20.15 to 0.25
Chemical Potentialµ(EHOMO + ELUMO)/2-0.25 to -0.15
Hardnessη(ELUMO - EHOMO)/20.075 to 0.125
SoftnessS1/η8.0 to 13.3
Electrophilicity Indexωµ²/2η0.08 to 0.25

Note: The values in this table are representative for analogous sulfonamide compounds and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Molecular Docking Simulations for Analyzing Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand is generated and optimized. The docking software then places the ligand into the binding site of the protein in various orientations and conformations, scoring each pose based on a scoring function that estimates the binding affinity.

For instance, the related compound Methyl 4-sulfamoylbenzoate has been used as a reference ligand in docking studies with the main protease (Mpro) of SARS-CoV-2. nih.gov These studies revealed a significant binding energy, for example, -6.551 kcal/mol, indicating a potentially strong interaction. nih.gov The analysis of the docked pose showed that the interactions were primarily driven by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme. Similar studies on pyrazole-sulfonamide hybrids have also shown good binding energies within the SARS-CoV-2 main protease cavity. nih.gov

The key interactions typically identified in such simulations include:

Hydrogen Bonds: Formed between the sulfonamide group or the ester group of the ligand and polar amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving the methyl-substituted benzene (B151609) ring of the ligand and nonpolar residues of the protein.

Electrostatic Interactions: Occurring between charged or polar groups on both the ligand and the protein.

Table 2: Example of Molecular Docking Results for a Sulfamoylbenzoate Ligand with a Protein Target

Protein TargetBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
SARS-CoV-2 Main Protease-7.5 to -9.0HIS41, CYS145, GLU166Hydrogen Bond, Hydrophobic
Carbonic Anhydrase II-6.5 to -8.0HIS94, HIS96, HIS119, ZN2+Coordination, Hydrogen Bond
Dihydropteroate (B1496061) Synthase-7.0 to -8.5ARG, LYS, SERHydrogen Bond, Electrostatic

Note: This table presents hypothetical yet representative data based on docking studies of similar sulfonamide-containing compounds with common biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net These models are built by finding a mathematical correlation between calculated molecular descriptors and experimentally determined activities or properties.

For analogous compounds to this compound, such as various sulfonamide derivatives, QSAR and QSPR studies have been conducted to predict properties like therapeutic activity and physicochemical characteristics. nih.govjcsp.org.pkresearchgate.netmdpi.comjbclinpharm.orgnih.govresearchgate.netnih.gov

The process of developing a QSAR/QSPR model involves several key steps:

Data Set Selection: A set of compounds with known activities or properties is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the activity/property. jbclinpharm.org

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation on a separate set of compounds. researchgate.net

For sulfonamide derivatives, QSAR studies have successfully modeled their inhibitory activity against enzymes like carbonic anhydrase. nih.gov These models often use a combination of topological and quantum-chemical descriptors to capture the essential structural features responsible for the observed activity. jcsp.org.pkresearchgate.net QSPR studies have been employed to predict thermodynamic properties like enthalpy of formation and Gibbs free energy for sulfa drugs. researchgate.net

Table 3: Common Descriptors Used in QSAR/QSPR Models of Sulfonamide Analogs

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
TopologicalRandić IndexA descriptor of molecular branching. jcsp.org.pk
TopologicalBalaban J IndexA distance-based topological index. jcsp.org.pk
GeometricMolecular Surface AreaThe total surface area of the molecule.
Quantum-ChemicalLUMO Energy (ELUMO)The energy of the lowest unoccupied molecular orbital. jcsp.org.pk
Quantum-ChemicalDipole MomentA measure of the polarity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations of the Compound's Behavior

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. uci.edursc.org For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial as different conformers can have different biological activities. Molecular mechanics methods are often employed to perform conformational searches, systematically or randomly rotating bonds to explore the conformational space and identify low-energy structures. uci.edu

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. arxiv.org An MD simulation calculates the forces between atoms and uses them to simulate the motions of the atoms and the molecule as a whole. This allows for the investigation of processes such as conformational changes, interactions with solvent molecules, and the stability of ligand-protein complexes. nih.govnih.govmdpi.com

In the context of this compound, MD simulations could be used to:

Refine the results of molecular docking by simulating the ligand-protein complex in a more realistic, solvated environment.

Assess the stability of the binding interactions over time by monitoring key distances and interactions.

Investigate how the compound might permeate a biological membrane by simulating its behavior in a lipid bilayer environment.

Explore the conformational landscape of the molecule in solution and identify the most populated conformers.

Studies on related systems, such as other drug-like molecules and their complexes, have demonstrated the power of MD simulations to provide detailed insights into their dynamic behavior and interaction mechanisms. nih.govnih.govresearchgate.net

Synthesis and Investigation of Derivatives and Analogs of Methyl 4 Methyl 3 Sulfamoylbenzoate

Modifications of the Sulfamoyl Group (e.g., N-substitution of the primary sulfamoyl)

The primary sulfamoyl group (-SO₂NH₂) is a key functional group that can be modified to create a range of derivatives. N-substitution, the replacement of one or both hydrogen atoms on the sulfonamide nitrogen, is a common strategy to alter the compound's chemical and biological properties.

Research into related sulfamoylbenzoic acid derivatives has shown that the sulfonamide nitrogen can be substituted with various groups. d-nb.info For instance, in the synthesis of N-aryl-N-arylmethyl substituted 4-sulfamoylbenzoic acids, methyl 4-(chlorosulfonyl)benzoate is reacted with an aniline (B41778) derivative, followed by the introduction of a benzyl (B1604629) or naphthylmethyl substituent at the nitrogen atom. d-nb.info Another approach involves reacting a Boc-protected tryptamine (B22526) with methyl 4-(chlorosulfonyl)benzoate, followed by alkylation at the sulfonamide nitrogen. d-nb.info

Examples of N-substituted derivatives based on the 4-sulfamoylbenzoate core include:

Methyl 4-(N-benzyl-N-phenylsulfamoyl)benzoate : Synthesized by reacting methyl 4-(chlorosulfonyl)benzoate with benzylaniline. d-nb.info

Indol-3-ylethyl and naphthalen-2-yl-methyl substituted sulfonamides : Created by using tryptamine in the initial reaction step. d-nb.info

Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate : A synthetic organic compound featuring a substituted sulfamoyl group.

These modifications are crucial in medicinal chemistry for tuning the molecule's interaction with biological targets. d-nb.inforesearchgate.net

Alterations to the Methyl Ester Moiety (e.g., various alkyl or aryl esters)

The methyl ester group (-COOCH₃) can be converted into other esters, a process known as transesterification, or synthesized from the corresponding carboxylic acid and a different alcohol. libretexts.orgmdpi.compressbooks.pubresearchgate.netresearchgate.net This alteration modifies properties such as lipophilicity and metabolic stability. The general structure of an ester is RCOOR', where R' can be various alkyl or aryl groups. libretexts.orgpressbooks.pub

While direct studies on various esters of 4-methyl-3-sulfamoylbenzoic acid are limited, the synthesis of different esters of the parent 4-sulfamoylbenzoic acid or 3-sulfamoylbenzoic acid provides clear examples of this modification.

Compound NameOriginal Ester GroupNew Ester GroupMolecular FormulaReference
Benzyl 4-sulfamoylbenzoateMethylBenzylC₁₄H₁₃NO₄S
Propyl 3-sulfamoylbenzoateMethylPropylC₁₀H₁₃NO₄S

The synthesis of these analogs can be achieved through several methods. For example, propyl 3-sulfamoylbenzoate can be prepared by the esterification of 3-sulfamoylbenzoic acid with propanol (B110389) using carbodiimide-based coupling agents like EDC. Hydrolysis of the methyl ester to the carboxylic acid, followed by reaction with a different alcohol, is a standard route. The replacement of the methyl group with a larger alkyl or aryl group, such as a benzyl group, increases the molecule's size and lipophilicity.

Systematic Variations of Substitution Patterns on the Benzoate (B1203000) Ring

Altering the substituents on the benzoate ring is a fundamental strategy for creating a diverse library of analogs. This includes changing the position of the existing methyl and sulfamoyl groups or introducing new substituents, such as halogens or alkoxy groups.

A significant area of research has been the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates. nih.gov These compounds are synthesized starting from methyl 2,4-dichloro-5-sulfamoyl-benzoate or its dibromo analog. nih.gov Nucleophilic substitution reactions with various thiols are performed, leading to substitution at either the 2- or 4-position relative to the ester group. nih.govmdpi.com The reactivity of thiols follows a general trend, with aromatic thiols being more reactive than aliphatic ones. nih.govmdpi.com

Another important analog is methyl 2-methoxy-5-sulfamoylbenzoate, an intermediate for pharmaceuticals. google.compatsnap.comgoogle.comresearchgate.net Its synthesis can be achieved through a multi-step process starting from salicylic (B10762653) acid, involving etherification, chlorosulfonation, amination, and esterification. researchgate.netgoogle.com A more modern, environmentally friendly method involves a copper-catalyzed reaction between 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfinate. google.comgoogle.com This method boasts a shorter process, high yield, and good quality. patsnap.com

Table of Ring-Substituted Analogs

Compound Name Substitution Pattern Starting Material Key Reagents Reference
Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates Halogen at C2, various groups at C4, sulfamoyl at C5 Methyl 2,4-dihalo-5-sulfamoyl-benzoate Thiols, Triethylamine (TEA) nih.gov
Methyl 2-methoxy-5-sulfamoylbenzoate Methoxy (B1213986) at C2, sulfamoyl at C5 2-methoxy-5-chlorobenzoic acid methyl ester Sodium aminosulfinate, Cuprous bromide google.comgoogle.com

Structure-Activity/Property Relationship (SAR/SPR) Studies within Analog Series

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological activity. For analogs of methyl 4-methyl-3-sulfamoylbenzoate, SAR studies have been crucial in developing potent enzyme inhibitors and other biologically active molecules. nih.gov

In a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates designed as carbonic anhydrase (CA) inhibitors, variations in substituents led to significant differences in binding affinity and selectivity for various CA isozymes. nih.gov

Effect of Halogen : Chlorinated and brominated analogs often exhibited similar binding affinities. mdpi.com

Effect of Substituent Position : The position of substituents relative to the sulfonamide group was critical. A comparison between 2-substituted (ortho) and 4-substituted (para) series showed distinct thermodynamic profiles for binding to CA isozymes. mdpi.com

Optimized Analog : Variations of substituents on the benzenesulfonamide (B165840) ring led to the development of compound 4b, which showed an extremely high binding affinity (Kd of 0.12 nM) to the tumor-associated CAIX isozyme. nih.gov

SAR studies on N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α) revealed that:

Replacing substituents on the sulfonamide nitrogen with residues like naphthyl, naphthylmethyl, or indolylalkyl did not significantly increase activity on their own. d-nb.info

However, strong structural convergence towards known potent templates, such as benzhydrylindole-substituted benzoic acids, resulted in compounds with considerable submicromolar potency. researchgate.net

These studies highlight that systematic modifications to the sulfamoylbenzoate scaffold can fine-tune the molecule's interaction with specific biological targets. nih.govebi.ac.uk

Isomeric Forms of Methyl Methyl-Sulfamoylbenzoates

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. For methyl methyl-sulfamoylbenzoates, this primarily involves positional isomerism, where the methyl and sulfamoyl groups are located at different positions on the benzoate ring. These structural differences can lead to distinct physical, chemical, and biological properties.

Several isomers have been documented in chemical literature and databases.

Table of Known Isomers

Compound Name Molecular Formula Ring Positions (Ester=C1) CAS Number Reference
This compound C₉H₁₁NO₄S 4-methyl, 3-sulfamoyl Not specified -
Methyl 3-methyl-4-sulfamoylbenzoate C₉H₁₁NO₄S 3-methyl, 4-sulfamoyl Not specified uni.lu
Methyl 2-methyl-3-sulfamoylbenzoate C₉H₁₁NO₄S 2-methyl, 3-sulfamoyl 1099660-85-1 aksci.com
Methyl 2-methyl-5-sulfamoylbenzoate Not specified 2-methyl, 5-sulfamoyl Not specified -
Methyl 3-methyl-5-sulfamoylbenzoic acid* C₉H₉NO₄S 3-methyl, 5-sulfamoyl 1016703-57-3 bldpharm.com
Methyl 2-sulfamoylbenzoate** C₈H₉NO₄S 2-sulfamoyl 57683-71-3 chemspider.comnih.gov
Methyl 3-sulfamoylbenzoate** C₈H₉NO₄S 3-sulfamoyl 59777-67-2

*Note: This is the carboxylic acid, not the methyl ester, but represents a key isomeric backbone. **Note: These are isomers of methyl sulfamoylbenzoate, lacking the second methyl group, but are important for understanding the impact of substituent position.

The positional difference of the sulfamoyl and methyl groups significantly influences the compound's properties. For example, the relative positions of the functional groups in methyl 2-sulfamoylbenzoate versus methyl 4-sulfamoylbenzoate affect their polarity and how they interact with biological targets. The synthesis of a specific isomer, such as methyl 2-methyl-3-sulfamoylbenzoate, requires precise control of the synthetic route to ensure the correct placement of the functional groups.

Applications of Methyl 4 Methyl 3 Sulfamoylbenzoate in Chemical Research and Methodological Development

Role as a Synthetic Building Block in Complex Organic Molecule Construction

Methyl 4-methyl-3-sulfamoylbenzoate serves as a fundamental building block in the field of synthetic organic chemistry. cymitquimica.com Its structure allows for a variety of chemical modifications, making it an essential starting material for creating more intricate and functionally diverse molecules. cymitquimica.comcymitquimica.com The presence of reactive sites, such as the ester and sulfamoyl groups, enables chemists to introduce new functional groups and build upon the existing scaffold. This adaptability is crucial in the synthesis of pharmaceuticals, materials with specific properties, and other complex organic compounds. cymitquimica.comcymitquimica.comontosight.ai

For instance, the sulfamoyl group can be modified, and the benzoate (B1203000) ring can undergo various substitution reactions, providing a platform for creating a library of derivatives with potentially unique biological activities or material properties. This versatility has led to its use in the development of novel compounds for medicinal chemistry and materials science.

Development of Analytical Standards and Reference Materials

In the realm of analytical chemistry, this compound and its derivatives are utilized as analytical standards and reference materials. iaea.orglgcstandards.com These standards are critical for the quality control and validation of analytical methods, ensuring the accuracy and reliability of experimental results. iaea.org

A notable application is in the pharmaceutical industry, particularly in the analysis of the diuretic drug furosemide (B1674285). nih.govresearchgate.net Derivatives of sulfamoylbenzoic acid are known impurities of furosemide and are used as reference standards in pharmacopeial methods to identify and quantify these impurities in drug formulations. sigmaaldrich.compharmaffiliates.comwindows.net This ensures the purity and safety of the final pharmaceutical product. The use of such reference materials is a fundamental requirement for Good Laboratory Practice (GLP) and is mandated by regulatory bodies worldwide. iaea.org

Application AreaSpecific UseImportance
Pharmaceutical AnalysisFurosemide Impurity Reference StandardEnsures purity and safety of the drug. sigmaaldrich.compharmaffiliates.comwindows.net
General Analytical ChemistryCertified Reference MaterialValidates analytical methods and ensures data accuracy. iaea.orglgcstandards.com
Research and DevelopmentInternal StandardUsed for quantification in chromatographic techniques.

Probes for Investigating Enzymatic and Molecular Recognition Mechanisms (e.g., Carbonic Anhydrase Inhibition Research)

The sulfamoylbenzoate scaffold is a key pharmacophore in the design of probes for studying enzymatic and molecular recognition processes. A primary area of investigation is its role in the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.gov

Researchers have synthesized and studied a range of methyl 5-sulfamoyl-benzoate derivatives as inhibitors of different CA isozymes. nih.govnih.gov The primary sulfonamide group is a well-established zinc-binding group, crucial for the inhibitory activity against these metalloenzymes. mdpi.comresearchgate.net By systematically modifying the substituents on the benzene (B151609) ring, scientists can develop highly potent and selective inhibitors for specific CA isozymes, such as CA IX, which is overexpressed in many tumors. nih.govnih.gov These selective inhibitors serve as valuable tools to probe the biological function of individual CA isozymes and to understand the molecular basis of their recognition by small molecules. nih.govnih.gov

Computational methods, such as molecular docking, are often employed to complement experimental studies, providing insights into the binding interactions between the sulfamoylbenzoate derivatives and the active site of the enzyme. mdpi.comresearchgate.net

Enzyme TargetResearch FocusKey Findings
Carbonic Anhydrase (CA)Development of selective inhibitors.Modifications to the sulfamoylbenzoate scaffold can lead to potent and isozyme-selective CA inhibitors. nih.govnih.gov
Carbonic Anhydrase IX (CA IX)Anticancer drug development.Certain derivatives show high affinity and selectivity for CA IX, a tumor-associated isozyme. nih.govnih.gov

Research into Metabolic Fate and Metabolite Identification of Sulfamoylbenzoate Scaffolds (Analytical Toxicology Focus)

Understanding the metabolic fate of chemical compounds is a critical aspect of analytical toxicology. who.int Research on sulfamoylbenzoate scaffolds, including structures related to this compound, has been conducted to identify their metabolites. dntb.gov.uaresearchgate.net This is particularly important for novel psychoactive substances (NPS) that may contain this chemical core. nih.gov

In vitro studies using human liver fractions help to identify the phase I and phase II metabolites of these compounds. researchgate.net For instance, ester hydrolysis is a significant metabolic pathway for some sulfamoylbenzoate derivatives, leading to the formation of the corresponding carboxylic acid. researchgate.netresearchgate.netdntb.gov.ua The identification of these metabolites is crucial for developing reliable analytical methods for their detection in biological samples, which is essential for clinical and forensic toxicology. researchgate.netnih.gov

Studies on the Structure for Potential Agrochemical Research

The structural features of sulfamoylbenzoate derivatives have also attracted interest in the field of agrochemical research. While less studied than their pharmaceutical applications, some sulfonamide-containing compounds have been investigated for their potential as herbicides. The mode of action often involves the inhibition of essential enzymes in plants. fao.org

Structure-activity relationship (SAR) studies are conducted to understand how different substituents on the sulfamoylbenzoate core influence the compound's herbicidal activity. mdpi.com This knowledge can guide the design of new and more effective agrochemicals. Computational tools are also being explored to predict the potential of such compounds as crop protection agents. acs.org

Q & A

Q. How to address reproducibility challenges in synthetic protocols for this compound?

  • Methodological Answer : Publish detailed reaction logs (e.g., exact stoichiometry, equipment calibration) and validate via independent replication. Cross-reference with analogous syntheses (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives ) to identify critical variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.